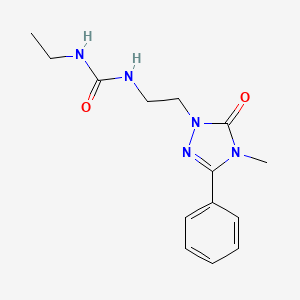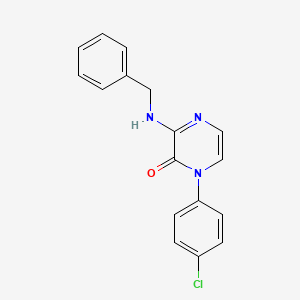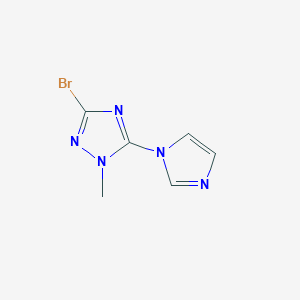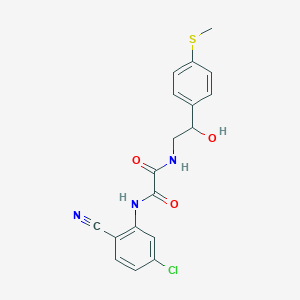
1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a triazole ring, a urea group, and a phenyl ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the phenyl group, and the formation of the urea group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the urea group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, the phenyl ring might undergo electrophilic aromatic substitution reactions, and the urea group might undergo reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Urea structures, including variants like N,N-diethylurea, have been found to catalyze amidation reactions efficiently. These reactions are crucial in the synthesis of aryl amides from electron-deficient aryl azides and phenylacetaldehydes. The catalytic process involves a 1,3-dipolar cycloaddition followed by rearrangement, highlighting the compound's utility in facilitating complex organic transformations under near-neutral conditions, which is essential to prevent the dehydration or aromatization of intermediates (Xie, Ramström, & Yan, 2015).
Synthesis of Heterocyclic Compounds
The compound also plays a significant role in the Biginelli reaction, which is a cornerstone for the synthesis of highly functionalized heterocycles. For instance, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via a four-step route involving the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition, demonstrating the compound's utility in constructing complex molecular architectures with high yields (Gonçalves et al., 2019).
Development of Novel Materials
In another study, the synthesis of 3-ethyl-3-(hydroxymethyl)oxetane from urea showcases the compound's potential in material science, particularly in the development of components for cationic ring-opening polymerization. The process leverages urea's reactivity for the dehydration of trimethylolpropane, illustrating its application in producing materials with specific chemical properties for industrial use (Annby, Rehnberg, Samuelsson, & Teichert, 2001).
Contributions to Biological Studies
Furthermore, the synthesis of derivatives like 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives showcases the compound's relevance in the creation of molecules with potential biological activities. These derivatives have been explored for their neuroprotective properties and potential therapeutic applications in treating conditions like Parkinson's disease, indicating the broader implications of 1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea in medicinal chemistry (Azam, Alkskas, & Ahmed, 2009).
Mecanismo De Acción
Target of Action
It is known that compounds containing theimidazole and triazole moieties, such as this one, often interact with a wide range of biological targets . These targets can include enzymes, receptors, and ion channels, among others .
Mode of Action
Compounds with similar structures have been observed to exert their effects through theinhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The interaction of the compound with its targets often results in changes in the activity of these targets, which can lead to alterations in cellular processes .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect a variety of pathways related tocellular stress responses, apoptosis, and inflammation .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact the bioavailability of the compound .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may haveneuroprotective and anti-neuroinflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, its potential uses, and its safety. This could include developing more efficient synthetic routes, investigating new reactions or applications, and conducting more detailed safety assessments .
Propiedades
IUPAC Name |
1-ethyl-3-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-15-13(20)16-9-10-19-14(21)18(2)12(17-19)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRAFNCCRXEKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![7-(3,5-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2894077.png)


